ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H13BrN2O2 . It has a molecular weight of 261.12 g/mol . The IUPAC name for this compound is ethyl 2-(4-bromopyrazol-1-yl)butanoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 . The canonical SMILES representation is: CCC(C(=O)OCC)N1C=C(C=N1)Br .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.12 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 260.01604 g/mol . The topological polar surface area is 44.1 Ų . The compound has 14 heavy atoms .
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate serves as a precursor in the synthesis of various pyrazole derivatives. For instance, its utility in creating pyrazolopyrimidinyl keto-esters and their enzymatic activity enhancement shows its importance in synthetic organic chemistry (Mohamed Abd & Gawaad Awas, 2008). Similarly, the synthesis and crystal structure determination of pyrazole carboxylate derivatives highlight its role in developing compounds with potential fungicidal and plant growth regulation activities (L. Minga, 2005).
Catalytic Applications
The compound's derivatives have been investigated for their catalytic activities. For example, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in polymer science and environmental chemistry (Anelisa Matiwane, C. Obuah, & J. Darkwa, 2020).
Antimicrobial and Antioxidant Activities
Compounds synthesized from this compound have been evaluated for their biological activities. Research into pyrazol-4-yl- and 2H-chromene-based substituted anilines revealed significant antibacterial and antifungal activities, underscoring the potential of these derivatives in medicinal chemistry (Venkateswarlu Banoji et al., 2022). Moreover, the synthesis of tridentate bipyrazolic compounds and their evaluation against tumor cell lines provide insights into their potential use in cancer research (M. E. Kodadi et al., 2007).
Future Directions
While specific future directions for research on ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate are not available in the literature I retrieved, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the synthesis, chemical reactions, and biological activities of this compound and related pyrazole derivatives.
Properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHACXQYJIOCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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